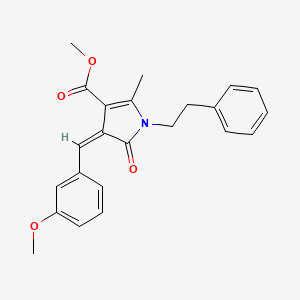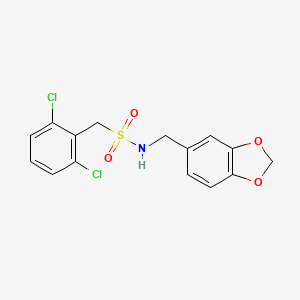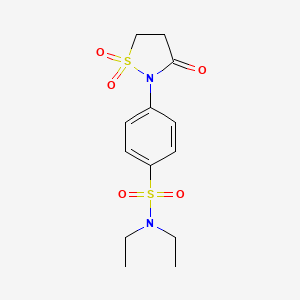![molecular formula C18H23NO3S B4691971 4-methoxy-N-[1-(4-propylphenyl)ethyl]benzenesulfonamide](/img/structure/B4691971.png)
4-methoxy-N-[1-(4-propylphenyl)ethyl]benzenesulfonamide
Übersicht
Beschreibung
4-methoxy-N-[1-(4-propylphenyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is also known as MPPEB and is a member of the sulfonamide family of compounds.
Wirkmechanismus
The mechanism of action of MPPEB involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. MPPEB also inhibits the activity of histone deacetylase (HDAC), which is a protein that regulates gene expression. By inhibiting these enzymes and proteins, MPPEB can reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
MPPEB has been found to have several biochemical and physiological effects in the body. This compound can reduce the production of inflammatory cytokines, which are proteins that play a role in inflammation. It can also inhibit the growth of cancer cells and induce apoptosis, which is a process of programmed cell death. In addition, MPPEB has been found to improve cognitive function and reduce oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPPEB in lab experiments is that it is a relatively stable compound that can be synthesized with high yield and purity. This compound has also been found to have low toxicity in animal models, making it a safe option for research. However, one limitation of using MPPEB in lab experiments is that it can be difficult to administer to animals due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for research on MPPEB. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. MPPEB has been found to have neuroprotective effects and can improve cognitive function in animal models, making it a promising candidate for further research in this area. Another future direction is the development of more effective formulations of MPPEB that can be administered to animals in a more efficient manner. Finally, research could be done to investigate the potential use of MPPEB in combination with other drugs or therapies for the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
MPPEB has potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Scientific research has shown that this compound can inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to have neuroprotective effects and can improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
4-methoxy-N-[1-(4-propylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-5-15-6-8-16(9-7-15)14(2)19-23(20,21)18-12-10-17(22-3)11-13-18/h6-14,19H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECRNGKEKWFMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-methyl-4-{[3-(trifluoromethyl)phenoxy]acetyl}-1,4-diazepane](/img/structure/B4691901.png)

![N-[1-(4-ethoxyphenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B4691913.png)
![N-(sec-butyl)-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4691921.png)
![1-(2-chloro-6-fluorobenzyl)-4-({1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperazine](/img/structure/B4691928.png)

![1-[(4-butoxy-1-naphthyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4691943.png)
![(4-bromo-2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4691950.png)

![4-[allyl(methylsulfonyl)amino]-N-(4-butylphenyl)benzamide](/img/structure/B4691961.png)
![1-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B4691974.png)

![2-methyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B4691981.png)